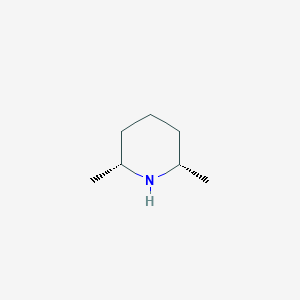

cis-2,6-Dimethylpiperidine

概要

説明

ナノフィンはニコチン性アセチルコリン受容体拮抗薬として作用し、その薬理効果に寄与しています .

2. 製法

合成経路と反応条件: ナノフィンは、2,6-ジメチルピリジンの水素化により合成することができます。この反応は通常、水素ガス下、高温高圧条件下でパラジウム触媒を用いて行われます。 このプロセスにより、2,6-ジメチルピペリジンが主生成物として得られます .

工業生産方法: 工業規模では、ナノフィンの製造は、2,6-ジメチルピリジンをパラジウム触媒の存在下で水素化処理する大型水素化反応器で行われます。 反応条件は、最終生成物の高収率と高純度を確保するために厳密に制御されます .

反応の種類:

酸化: ナノフィンは酸化反応を起こし、対応するN-酸化物を生成できます。

還元: さまざまなピペリジン誘導体を生成するためにさらに還元できます。

置換: ナノフィンは求核置換反応に参加し、窒素原子が他の官能基に置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: パラジウムや白金触媒を用いた触媒水素化。

置換: アルキルハライドやアシルクロリドなどの試薬を塩基性条件下で用います。

主な生成物:

酸化: N-酸化物の生成。

還元: さまざまなピペリジン誘導体の生成。

4. 科学研究における用途

ナノフィンは科学研究において幅広い用途があります:

化学: 複雑な有機分子の合成における構成要素として使用されます。

生物学: ニコチン性アセチルコリン受容体に対する効果とその神経保護の可能性について研究されています。

医学: 降圧効果と神経変性疾患の治療における潜在的な用途について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: Nanofin can be synthesized through the hydrogenation of 2,6-dimethylpyridine. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The process yields 2,6-dimethylpiperidine as the primary product .

Industrial Production Methods: In industrial settings, the production of Nanofin involves large-scale hydrogenation reactors where 2,6-dimethylpyridine is subjected to hydrogenation in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: Nanofin can undergo oxidation reactions to form corresponding N-oxides.

Reduction: It can be reduced further to form various piperidine derivatives.

Substitution: Nanofin can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of different piperidine derivatives.

Substitution: Formation of substituted piperidines with various functional groups

科学的研究の応用

Nanofin has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.

Medicine: Investigated for its antihypertensive effects and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

作用機序

ナノフィンは、ニコチン性アセチルコリン受容体拮抗薬として作用することで効果を発揮します。この受容体に結合し、筋肉収縮やその他の生理学的プロセスに関与する神経伝達物質であるアセチルコリンの作用を阻害します。この阻害により血圧が低下し、高血圧の治療に役立ちます。 分子標的はニコチン性アセチルコリン受容体であり、関与する経路はコリン作動性システムに関連しています .

類似化合物:

ピロカルピン: アセチルコリン受容体と相互作用する別の化合物ですが、拮抗薬ではなくアゴニストとして作用します。

ミバクリウム: 作用機序は異なりますが、治療効果が似ている神経筋遮断薬です。

リバニクリン: 禁煙に用いられるニコチン性受容体部分アゴニストです。

ナノフィンの独自性: ナノフィンは、降圧効果を持つニコチン性アセチルコリン受容体拮抗薬としての特異的な作用が特徴です。 他の類似化合物とは異なり、ナノフィンは主に神経保護作用と降圧作用のために使用されており、医学および科学研究の両方で貴重な化合物となっています .

類似化合物との比較

Pilocarpine: Another compound that interacts with acetylcholine receptors but acts as an agonist rather than an antagonist.

Mivacurium: A neuromuscular blocker with a different mechanism of action but similar therapeutic applications.

Rivanicline: A nicotinic receptor partial agonist used in smoking cessation.

Uniqueness of Nanofin: Nanofin’s uniqueness lies in its specific action as a nicotinic acetylcholine receptor antagonist with antihypertensive effects. Unlike other similar compounds, Nanofin is primarily used for its neuroprotective and antihypertensive properties, making it a valuable compound in both medical and scientific research .

生物活性

Cis-2,6-dimethylpiperidine is a cyclic amine with significant biological activity, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, making it an important compound in drug design and development. This article reviews the biological activities associated with this compound, focusing on its antiarrhythmic properties and its role as an acetylcholinesterase (AChE) inhibitor.

Chemical Structure and Properties

This compound (C7H15N) has a molecular structure characterized by a piperidine ring with two methyl groups at the 2 and 6 positions. Its boiling point is approximately 127-128°C . The compound's configuration can significantly influence its biological activity due to steric effects and electronic properties.

1. Antiarrhythmic Activity

Research has demonstrated that this compound derivatives exhibit notable antiarrhythmic properties. A study conducted on a series of alpha,alpha-diaryl-1-piperidinebutanols found that compounds containing the 2,6-dimethylpiperidine group showed the best antiarrhythmic profiles in a coronary ligated dog model. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy without significantly affecting the duration of action .

| Compound | Efficacy | Duration of Action |

|---|---|---|

| Compound A (with 2,6-DMP) | High | Moderate |

| Compound B (without 2,6-DMP) | Low | Long |

2. Acetylcholinesterase Inhibition

This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In a study involving sulfonamide derivatives of this compound, two compounds demonstrated significant inhibition of AChE in vitro and improved memory retention in scopolamine-induced amnesic rats . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Derivative | AChE Inhibition (%) | Memory Improvement (Mistakes) |

|---|---|---|

| 3a | 75 | Reduced by 50% |

| 3f | 70 | Reduced by 40% |

The antiarrhythmic effects of this compound are thought to arise from its ability to modulate ion channels involved in cardiac rhythm regulation. Its interaction with sodium and potassium channels may stabilize cardiac action potentials and prevent arrhythmias . In terms of AChE inhibition, the compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Case Studies

- Antiarrhythmic Study : In a controlled trial using a canine model, this compound derivatives were administered following induced myocardial infarction. Results indicated a significant reduction in arrhythmia episodes compared to controls.

- Cognitive Enhancement : In rodent models simulating Alzheimer's disease, administration of AChE inhibitors derived from this compound led to improved cognitive performance on maze tests compared to untreated groups.

特性

IUPAC Name |

2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-45-7 (hydrochloride) | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048527 | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-03-0, 766-17-6 | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanofin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nanofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of cis-2,6-dimethylpiperidine?

A1: this compound predominantly adopts a chair conformation with the nitrogen lone pair in the equatorial position. This preference is driven by the larger A-value of the methyl group compared to the nitrogen lone pair, favoring their equatorial placement to minimize steric interactions [, ].

Q2: How does the this compound moiety contribute to the catalytic activity of chiral amino alcohol ligands?

A2: In chiral amino alcohol ligands anchored to polystyrene resins, the this compound unit acts as a sterically demanding group, enhancing the enantioselectivity of reactions like the diethylzinc addition to benzaldehyde. This is attributed to the restricted rotation around the C-N bond due to the bulky substituents, creating a well-defined chiral environment around the metal center [].

Q3: Can this compound be used in deprotonative metalation reactions?

A3: Yes, this compound can act as a catalyst in conjunction with alkyl Grignard reagents for the deprotonative metalation of chlorothiophene at room temperature. This method offers a mild and efficient route to generate thienyl Grignard reagents, which can be further utilized in polymerization or cross-coupling reactions [].

Q4: Are there any known applications of this compound in the context of frustrated Lewis pairs?

A4: Research indicates that the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to the formation of a trimethylene-bridged frustrated N/B Lewis pair. This Lewis pair, generated in situ, can react with carbon monoxide and subsequently with various substrates like CO2, terminal alkynes, and dihydrogen, showcasing its potential in small molecule activation [].

Q5: Does this compound exhibit any corrosion inhibition properties?

A5: Electrochemical studies have demonstrated that this compound can act as a mixed-type corrosion inhibitor for iron in perchloric acid. It adsorbs onto the iron surface, forming a protective layer and hindering both the anodic and cathodic corrosion processes. The efficiency of inhibition is influenced by the concentration of this compound and follows a Langmuir adsorption isotherm [].

Q6: How does this compound influence the structure and properties of organometallic compounds?

A7: Incorporating this compound as a ligand in organometallic complexes, particularly sodium zincates, has yielded interesting structural motifs and reactivity patterns. The steric bulk of this compound can dictate the nuclearity and aggregation state of these complexes, influencing their reactivity as bases and nucleophiles in various organic transformations [, ].

Q7: Have any crystal structures been reported for compounds containing this compound?

A8: Yes, crystallographic studies have elucidated the structures of several compounds containing this compound. These include terephthalic acid salts [], tetrafluorophenylmercurials [], and borataepoxide systems [], providing insights into the conformational preferences and intermolecular interactions of this molecule.

Q8: What is the impact of the this compound moiety on the spectroscopic properties of molecules?

A9: The presence of this compound can significantly impact NMR spectroscopic data, particularly in cases involving restricted rotation. For instance, in N-(1-naphthoyl)-cis-2,6-dimethylpiperidine, the bulky substituents lead to correlated rotation about the aryl-CO and amide bonds, evidenced by distinct dynamic NMR behavior and slower rotation rates compared to less hindered analogs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。